molecular formula C17H16O3 B1610278 Ethyl 4-(2-acetylphenyl)benzoate CAS No. 860773-41-7

Ethyl 4-(2-acetylphenyl)benzoate

Cat. No. B1610278
CAS RN: 860773-41-7
M. Wt: 268.31 g/mol
InChI Key: DQQVOXHWONJCOZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-acetylphenyl)benzoate (EAPB) is a synthetic organic compound belonging to the class of aromatic esters. It is a white crystalline solid with a sweet odor and a melting point of 43-45 °C. As a versatile intermediate, EAPB has a wide range of applications in the chemical and pharmaceutical industries. It is used as a starting material for the synthesis of various drugs and other compounds, as well as for the production of active pharmaceutical ingredients (APIs). Additionally, EAPB has recently been studied for its potential therapeutic uses, including its anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Organic Synthesis and Catalysis

Ethyl 4-(2-acetylphenyl)benzoate is involved in various organic synthesis processes and catalysis. Research shows its utility in the preparation of esters through reactions involving quaternary phosphonium salts, highlighting its role in synthesizing esters of carboxylic and phosphoric acid with good yields. This demonstrates the compound's importance in organic synthesis, providing a method for preparing esters efficiently (O. Mitsunobu & M. Yamada, 1967). Additionally, ethyl 4-(2-acetylphenyl)benzoate has been utilized in the kinetics for benzoylation of sodium 4-acetylphenoxide via third-liquid phase in phase-transfer catalysis, offering a highly effective method for synthesizing 4-acetylphenyl benzoate with significant enhancements in reaction rates and yields (Chin-Chen Huang & Hung-Ming Yang, 2005).

Environmental Applications

In environmental science, intermediates similar to ethyl 4-(2-acetylphenyl)benzoate are identified during the degradation of pollutants, such as 2,4-dichlorophenoxyacetic acid by advanced oxidation processes. These findings are significant for wastewater treatment, indicating the potential use of related compounds in environmental remediation (Yunfu. Sun & J. Pignatello, 1993).

Medicinal Chemistry

In medicinal chemistry, derivatives of ethyl 4-(2-acetylphenyl)benzoate have been synthesized for potential antimicrobial applications. These studies explore its derivatives for antibacterial and antifungal activities, suggesting its role in the development of new antimicrobial agents (N. Desai, P. N. Shihora & D. Moradia, 2007).

Polymer Science

In polymer science, research on the electrochemical and electrochromic properties of polymeric materials involves compounds similar to ethyl 4-(2-acetylphenyl)benzoate. These studies highlight its application in the synthesis of novel monomers for electropolymerization, leading to materials with potential use in electronic and optical devices (Bin Hu et al., 2013).

Mechanism of Action

Target of Action

Ethyl 4-(2-acetylphenyl)benzoate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that compounds with similar structures can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that Ethyl 4-(2-acetylphenyl)benzoate might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could provide some insight into the potential biochemical pathways influenced by this compound.

Result of Action

It’s known that benzoate compounds have been used as local anesthetics , suggesting that Ethyl 4-(2-acetylphenyl)benzoate might have similar effects.

properties

IUPAC Name

ethyl 4-(2-acetylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-20-17(19)14-10-8-13(9-11-14)16-7-5-4-6-15(16)12(2)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQVOXHWONJCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465886
Record name Ethyl 4-(2-acetylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-acetylphenyl)benzoate

CAS RN

860773-41-7
Record name Ethyl 4-(2-acetylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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